![molecular formula C7H14ClNOSi B12319380 4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)
4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile
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Overview
Description
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is an organosilicon compound that features a nitrile group, a chloro substituent, and a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of a suitable precursor with trimethylsilyl chloride. One common method involves the reaction of 4-chloro-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity of the product and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted butanenitriles with various functional groups.
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical industry for synthesizing statins like Rosuvastatin, which are used to manage cholesterol levels .
Chiral Building Block : Its unique configuration allows it to act as a chiral building block in asymmetric synthesis, which is crucial for developing biologically active compounds .
Drug Development
Pharmaceutical Applications : The compound is investigated for its potential as a building block in drug formulation. Its stability and reactivity profiles can enhance drug efficacy and safety during development .
Quality Control : It is utilized in Quality Control (QC) and Quality Assurance (QA) processes during the commercial production of drugs, including those related to statins .
Synthesis of Statins
Research has highlighted the role of 4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile in synthesizing statins. For instance, its application in creating Rosuvastatin demonstrates its importance in pharmaceutical chemistry, showcasing its utility as an intermediate that facilitates the production of HMG-CoA reductase inhibitors essential for managing hypercholesterolemia .
Biochemical Studies
Studies have explored the interactions of nitrile-containing compounds with biological systems. The presence of the nitrile group may influence biological activity, making it a subject of interest for further research into its pharmacological properties and potential therapeutic applications .
Mechanism of Action
The mechanism of action of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The chloro and nitrile groups can participate in nucleophilic substitution and addition reactions, respectively, facilitating the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Trimethylsilyl cyanide: Another organosilicon compound with a nitrile group.
Trimethylsilyl fluoride: Similar in structure but with a fluoride substituent.
Uniqueness
(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl ether moiety provides stability and protection, while the chloro and nitrile groups offer reactivity for further functionalization .
Biological Activity
4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, also known as (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile, is an organic compound with the molecular formula C7H14ClNOSi and a molecular weight of approximately 191.73 g/mol. This compound is characterized by the presence of a chloro group, a trimethylsilyl group, and a nitrile group attached to a butane backbone. While specific biological activity data for this compound is limited, its structural components suggest potential biological interactions, particularly in the realm of pharmaceutical synthesis.
Structural Characteristics and Synthesis
The compound features distinct functional groups that influence its reactivity and biological activity:
- Chloro Group : Often associated with increased biological activity due to its ability to participate in nucleophilic substitution reactions.
- Trimethylsilyl Group : Known to enhance stability and reactivity, facilitating interactions with biological macromolecules.
The synthesis of this compound typically involves reactions that incorporate these functional groups while maintaining the integrity of the nitrile functionality. The synthesis process often includes the use of reagents such as trimethylsilyl chloride and various bases to facilitate the formation of the desired compound.
Potential Biological Activities
Although direct studies on the biological activity of this compound are sparse, compounds with similar structures have been noted for significant biological activities:
- Statin Synthesis : The compound has been recognized for its utility in synthesizing statins, which are inhibitors of HMG-CoA reductase—an enzyme crucial in cholesterol biosynthesis. Statins are widely used for lowering LDL cholesterol levels and managing hypercholesterolemia .
- Nucleophilic Substitution : The presence of the trimethylsilyl group may facilitate nucleophilic substitution reactions, potentially allowing for interactions with various biological targets.
Toxicity and Safety Considerations
Preliminary assessments suggest that while specific toxicity data on this compound is limited, it is essential to consider safety protocols during handling due to the presence of chlorine and nitrile functionalities, which can be hazardous .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
Compound Name | Key Features | Uniqueness |
---|---|---|
This compound | Contains both chloro and trimethylsilyl groups | Enhances reactivity compared to others |
Trimethylsilyl chloride | Organosilicon compound | Lacks chloro and nitrile functionalities |
4-Chlorobutanenitrile | Chloro group present | No trimethylsilyl group, limiting reactivity |
This table illustrates how the dual functional groups in this compound confer distinct chemical properties that make it a valuable intermediate in organic synthesis.
Case Studies and Research Findings
Research into related compounds has shown promising results regarding their applications in drug synthesis. For instance, studies on N-silyl ketene imines have demonstrated enhanced yields when using trimethylsilyl derivatives in various reactions . Although specific case studies on this compound are lacking, its structural characteristics suggest similar potential.
Properties
IUPAC Name |
4-chloro-3-trimethylsilyloxybutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSOKSACGLOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(CC#N)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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